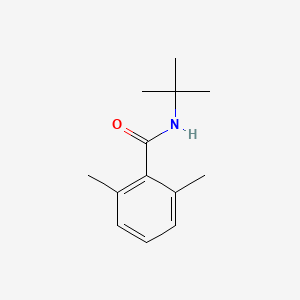

N-tert-Butyl-2,6-dimethylbenzamide

Description

N-tert-Butyl-2,6-dimethylbenzamide is a benzamide derivative characterized by a tert-butyl group attached to the nitrogen atom of the amide functionality and methyl substituents at the 2- and 6-positions of the benzene ring. This structural configuration confers unique steric and electronic properties, making it a compound of interest in pharmaceutical and materials research. The synthesis of this compound, as detailed in , involves coupling a cyclopropane-dicarboxylic acid derivative (compound 11) with tert-butylamine via EDCI/HOBt-mediated amidation, yielding a white solid with a melting point of 138–140°C and a high purity (90% yield) . Its ¹H-NMR spectrum confirms the presence of aromatic protons (δ 7.86–7.66), tert-butyl methyl groups (δ 1.33, 1.12), and an amide proton (δ 10.40) .

Properties

CAS No. |

148315-35-9 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-tert-butyl-2,6-dimethylbenzamide |

InChI |

InChI=1S/C13H19NO/c1-9-7-6-8-10(2)11(9)12(15)14-13(3,4)5/h6-8H,1-5H3,(H,14,15) |

InChI Key |

UDPLVWSSIDSZLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with tert-Butyl Groups

- Methyl 4-tert-butylbenzoate: This ester derivative lacks the amide group but shares the tert-butyl substituent. It exhibits a lower molecular weight (192.25 g/mol) compared to N-tert-Butyl-2,6-dimethylbenzamide (C₁₅H₂₁N₂O₅S, 341.14 g/mol) and has a density of 0.99 g/cm³ .

- N-Methyl-tert-butylamine : A simpler tertiary amine (C₅H₁₃N), this compound is highly volatile (bp 67–69°C) and less polar due to the absence of aromatic or amide groups. Its density (0.727 g/cm³) and low molecular weight (87.16 g/mol) contrast sharply with this compound, highlighting the impact of aromaticity on physical properties .

Sulfonamide and Sulfenamide Derivatives

- 2,2-Dimethyl-1-(4-sulfamoylphenylcarbamoyl)cyclopropanecarboxylic Acid (Compound 11) : A precursor to this compound, this sulfonamide derivative lacks the tert-butyl group but contains a cyclopropane ring and sulfamoyl moiety. It exhibits a higher melting point (180–183°C) and lower solubility in organic solvents due to its acidic carboxylic group .

- n-tert-Butyl-2-benzothiazolesulfenamide (TBBS) : Used as a rubber vulcanization accelerator, TBBS shares the tert-butyl group but incorporates a benzothiazole ring instead of a benzamide. Its sulfenamide group (-S-NR₂) enhances thermal stability, making it suitable for high-temperature industrial processes, unlike this compound, which is tailored for pharmaceutical synthesis .

Data Tables

Table 1. Physical and Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Application |

|---|---|---|---|---|---|

| This compound | C₁₅H₂₁N₂O₅S | 341.14 | 138–140 | Benzamide, tert-butyl | Pharmaceutical synthesis |

| Methyl 4-tert-butylbenzoate | C₁₂H₁₆O₂ | 192.25 | N/A | Ester, tert-butyl | Organic synthesis |

| TBBS | C₁₁H₁₄N₂S₂ | 238.37 | 95–100 | Sulfenamide, benzothiazole | Rubber vulcanization |

| Compound 11 | C₁₃H₁₆N₂O₅S | 312.34 | 180–183 | Sulfonamide, carboxylic acid | Enzyme inhibition studies |

Research Findings and Implications

- Solubility : The compound’s moderate solubility in ethyl acetate and acetone (as inferred from purification steps in ) contrasts with the high volatility of N-Methyl-tert-butylamine .

- Biological Relevance : While TBBS is industrially optimized, this compound’s amide linkage aligns with drug-like properties, suggesting utility in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.